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Compound of Interest

Compound Name: 1,2,3-Thiadiazole-4-carbaldehyde

Cat. No.: B1301801

An In-Depth Technical Guide to the Spectroscopic Data of 1,2,3-Thiadiazole-4-carbaldehyde

This guide provides a comprehensive overview of the spectroscopic data for 1,2,3-thiadiazole-
4-carbaldehyde (CAS No: 27643-15-8), a heterocyclic compound of interest in medicinal
chemistry and organic synthesis.[1] The structural elucidation of this molecule relies heavily on
a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS). This document summarizes key quantitative data,
details the experimental protocols for characterization, and visualizes the analytical workflow.

Molecular Structure and Properties

1,2,3-Thiadiazole-4-carbaldehyde is a five-membered aromatic ring system containing one
sulfur and two nitrogen atoms, with an aldehyde functional group at the 4-position.[2]

e Molecular Formula: CsHz2N20S[1][3]
e Molecular Weight: 114.13 g/mol [1][2][3]
e Appearance: Pale yellow to light brown solid.[2]

Spectroscopic Data Presentation

The following tables summarize the characteristic spectroscopic data for 1,2,3-Thiadiazole-4-
carbaldehyde.
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Table 1: *H NMR Spectroscopic Data

Proton Assignment Chemical Shift (8) ppm Multiplicity
Aldehyde (CHO) ~9.0 - 10.0 Singlet
Thiadiazole Ring (C5-H) ~8.7-9.7 Singlet

Note: Chemical shifts are approximate and can vary based on the solvent used.[2] A common
solvent for this compound is DMSO-ds.[4]

Table 2: 13C NMR Spectroscopic Data

Carbon Assignment Chemical Shift (d) ppm
Aldehyde Carbonyl (C=0) >180
Thiadiazole Ring Carbons (C4, C5) ~100 - 150

Note: The carbonyl carbon of the aldehyde is a key identifier. The chemical shifts for the
thiadiazole ring carbons are within the typical range for aromatic heterocyclic systems.[2]

Table 3: Infrared (IR) Spectroscopy Data

Functional Group Wavenumber (cm~—2) Intensity
Aldehyde C=0 Stretch ~1700 Strong, Sharp
Thiadiazole Ring C-S Stretch ~600 - 700 Medium to Weak

Note: The strong, sharp absorption band around 1700 cm~1 is highly diagnostic for the carbonyl
group of the aldehyde.[2]

Table 4: Mass Spectrometry (MS) Data
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Parameter Value Notes

Corresponds to the
Molecular lon Peak [M]* mi/z =114 molecular weight of the
compound.[2]

Confirms the elemental

Exact Mass 113.988784 g/mol -
composition (C3H2N20S).[4]

| Key Fragmentation | Loss of N2 (28 Da) | A characteristic fragmentation pathway for the 1,2,3-
thiadiazole ring system.[2] |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for

reproducible results.

Synthesis: Vilsmeier-Haack Reaction

A common method for introducing a carbaldehyde group onto a heterocyclic ring is the
Vilsmeier-Haack reaction.[2]

o Reagent Formation: Phosphorus oxychloride (POCIs) is added dropwise to cooled N,N-
dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent (chloromethyliminium
salt).[2]

o Electrophilic Attack: The electron-rich 1,2,3-thiadiazole acts as a nucleophile, attacking the
Vilsmeier reagent.[2]

e Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed during an aqueous
work-up to yield 1,2,3-thiadiazole-4-carbaldehyde.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

o Sample Preparation: Dissolve approximately 5-10 mg of purified 1,2,3-thiadiazole-4-
carbaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds) in a clean NMR tube.
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[5]

'H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical
parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds.[5]

13C NMR Acquisition: A proton-decoupled 13C spectrum is acquired to observe all unique
carbon atoms. A larger number of scans is typically required compared to *H NMR to achieve
an adequate signal-to-noise ratio.[5]

Data Analysis: Chemical shifts (8) are reported in parts per million (ppm) relative to a
reference standard (e.g., tetramethylsilane, TMS). Integration of *H signals determines the
proton ratio, and multiplicities (singlet, doublet, etc.) provide information about neighboring
protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total
Reflectance (ATR) accessory or mixed with potassium bromide (KBr) to form a pellet.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
Acquisition: The spectrum is typically recorded in the range of 4000-400 cm~1.[5]

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands
corresponding to specific bond vibrations (e.g., C=0, C-H, C-S), which are indicative of the
functional groups present.[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study fragmentation patterns.

o Sample Introduction: The sample is introduced into the mass spectrometer. For a stable solid
like this, techniques such as direct infusion via electrospray ionization (ESI) or analysis by a
gas chromatograph coupled to a mass spectrometer (GC-MS) can be used.[5]
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 Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF)
or Orbitrap analyzer, is recommended for accurate mass measurements to confirm the

elemental composition.[5]

o Acquisition: The mass spectrum is acquired, typically in positive ion mode, to observe the
molecular ion ([M]* or [M+H]*).[5] Tandem mass spectrometry (MS/MS) can be performed to

study fragmentation pathways.[5]

o Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion peak is used to confirm
the molecular weight. The fragmentation pattern provides evidence for the compound's
structure, with the loss of N2 being a key diagnostic feature for the 1,2,3-thiadiazole ring.[2]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and structural elucidation
of 1,2,3-thiadiazole-4-carbaldehyde.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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Contact
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Ontario, CA 91761, United States
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